![molecular formula C6H5F3N2O2 B2551080 N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide CAS No. 110235-22-8](/img/structure/B2551080.png)
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide
Overview
Description
“N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide” is a chemical compound with the CAS Number: 110235-22-8 . It has a molecular weight of 194.11 . The IUPAC name for this compound is N-(3-(trifluoromethyl)isoxazol-5-yl)acetamide .
Molecular Structure Analysis
The InChI code for “N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide” is 1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide” is a powder at room temperature .
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which are structurally similar to N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide, are widely used in the agrochemical industry . They are primarily used for crop protection against pests . Fluazifop-butyl, a derivative of trifluoromethylpyridine, was the first of its kind introduced to the agrochemical market . Since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have been developed .
Pharmaceutical Applications
Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .
Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles
A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed . This method employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .
Biological Activities
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Synthesis of Crop-Protection Products
Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Safety And Hazards
properties
IUPAC Name |
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMJANPVRFCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NO1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
CAS RN |
110235-22-8 | |
Record name | N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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